(3R,4R)-4-Methylsulfanyloxolan-3-ol

Chiral Synthesis Stereochemistry Analytical Chemistry

(3R,4R)-4-Methylsulfanyloxolan-3-ol (CAS 1932658-05-3) is a defined, chiral oxolane (tetrahydrofuran) derivative characterized by a (3R,4R) stereoconfiguration with a methylsulfanyl (-SCH3) group at the 4-position and a hydroxyl (-OH) group at the 3-position. Its molecular formula is C5H10O2S and its molecular weight is 134.19 g/mol.

Molecular Formula C5H10O2S
Molecular Weight 134.19
CAS No. 1932658-05-3
Cat. No. B2591287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-Methylsulfanyloxolan-3-ol
CAS1932658-05-3
Molecular FormulaC5H10O2S
Molecular Weight134.19
Structural Identifiers
SMILESCSC1COCC1O
InChIInChI=1S/C5H10O2S/c1-8-5-3-7-2-4(5)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1
InChIKeyATVYTDNUOBDOAH-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (3R,4R)-4-Methylsulfanyloxolan-3-ol (CAS 1932658-05-3): A Defined Chiral Oxolane Building Block


(3R,4R)-4-Methylsulfanyloxolan-3-ol (CAS 1932658-05-3) is a defined, chiral oxolane (tetrahydrofuran) derivative characterized by a (3R,4R) stereoconfiguration with a methylsulfanyl (-SCH3) group at the 4-position and a hydroxyl (-OH) group at the 3-position . Its molecular formula is C5H10O2S and its molecular weight is 134.19 g/mol . The compound's structural features, particularly its stereochemistry and the presence of both a polar hydroxyl and a lipophilic methylsulfanyl group, make it a candidate building block for research in organic synthesis and medicinal chemistry . This guide details its specific, verifiable points of differentiation from its closest analogs.

Why Generic Substitution of (3R,4R)-4-Methylsulfanyloxolan-3-ol is Scientifically Unsound


Substituting (3R,4R)-4-Methylsulfanyloxolan-3-ol with a generic oxolane or a similar sulfur-containing heterocycle introduces significant scientific risk. The compound's specific (3R,4R) stereochemistry is fundamental to its potential interactions in chiral environments, a property that would be lost or altered with its (3S,4S) enantiomer or a racemic mixture. Furthermore, the specific combination of a methylsulfanyl (-SCH3) group and a hydroxyl (-OH) group on the oxolane ring confers a distinct physicochemical profile, including specific hydrogen bonding capabilities and lipophilicity . Using a compound with an alternative substituent, such as an amine or a different thioether, will result in a different molecular geometry, reactivity, and intermolecular interaction potential, making direct substitution in a synthesis or a binding assay a source of irreproducible results .

Quantitative Evidence for (3R,4R)-4-Methylsulfanyloxolan-3-ol Differentiation Against Key Analogs


Differentiation from the (3S,4S) Enantiomer: Chiral Identity Verification by Specific Optical Rotation

The most critical differentiation is from its enantiomer, (3S,4S)-4-methylsulfanyloxolan-3-ol, which would possess identical physical properties except for its interaction with polarized light. The (3R,4R) configuration is unequivocally defined by its InChI Key, ATVYTDNUOBDOAH-RFZPGFLSSA-N, which is a unique identifier for this specific stereoisomer . While a measured specific optical rotation value is not publicly reported, the absolute stereochemistry is confirmed by the compound's SMILES notation (CS[C@@H]1COC[C@H]1O) . Procurement of the correct stereoisomer is non-negotiable for stereospecific synthesis or studies of chiral recognition, and the use of the incorrect enantiomer would yield opposite or null results in such systems.

Chiral Synthesis Stereochemistry Analytical Chemistry Quality Control

Differentiation from Amino-Substituted Analogs: Physicochemical Property Divergence Impacting Application

Compared to closely related chiral oxolane derivatives such as (3R,4S)-4-aminooxolan-3-ol or (3S,4S)-4-(methylamino)oxolan-3-ol, (3R,4R)-4-methylsulfanyloxolan-3-ol offers a fundamentally different physicochemical profile due to the replacement of a basic amine with a neutral, lipophilic methylsulfanyl group. This substitution is a classic bioisosteric strategy to modulate ADME properties. The Vulcanchem technical datasheet notes that the methylsulfanyl group is expected to enhance membrane permeability, a property observed in structurally related FGFR4 inhibitors . In contrast, the amine-containing analogs would possess a basic pKa, leading to protonation at physiological pH, which would significantly alter solubility and binding interactions . This difference makes the target compound more suitable for applications requiring increased lipophilicity or neutral character.

Medicinal Chemistry Drug Design Physicochemical Properties Lipophilicity

Differentiation from the Racemate: A Comparison of Isomeric Purity and Synthetic Utility

The use of the defined (3R,4R) single enantiomer over its racemic mixture (rac-(3R,4R/3S,4S)-4-methylsulfanyloxolan-3-ol) provides a clear advantage in stereochemical control. A racemic mixture contains 50% of the desired stereoisomer and 50% of the undesired one, which can lead to complex reaction mixtures, lower yields of the target stereoisomer, and the need for costly and time-consuming chiral separations. By procuring the single, defined (3R,4R) enantiomer, the user ensures 100% of the material contributes to the desired stereochemical outcome, improving both synthetic efficiency and product purity. While an enantiomeric purity assay value is not publicly available, the compound's identity as the (3R,4R) isomer is unambiguous .

Asymmetric Synthesis Chiral Resolution Synthetic Methodology Chemical Purity

Differentiation from Methylsulfonyl Analogs: Oxidation State and Reactivity Control

The compound contains a methylsulfanyl (-SCH3) group, which is in a reduced sulfide state. This differentiates it from its oxidized counterparts, such as methylsulfonyl (-SO2CH3) or methylsulfinyl (-SOCH3) analogs, which are commonly encountered in other research chemicals like NSC295603 (a dimethanesulfonate derivative) . The sulfide in (3R,4R)-4-Methylsulfanyloxolan-3-ol offers distinct reactivity. As noted by BenchChem, the compound can undergo oxidation to form sulfoxides or sulfones, providing a synthetic handle for further elaboration . The reduced sulfide state also has a different polarity and hydrogen-bonding potential compared to the highly polar sulfonyl group, which can act as a strong hydrogen bond acceptor.

Synthetic Chemistry Redox Chemistry Functional Group Interconversion Sulfur Chemistry

Evidence-Based Application Scenarios for Procuring (3R,4R)-4-Methylsulfanyloxolan-3-ol (CAS 1932658-05-3)


Stereospecific Synthesis of Chiral Molecules

The primary application scenario for procuring (3R,4R)-4-Methylsulfanyloxolan-3-ol is as a defined, chiral building block in stereospecific organic synthesis. Its unambiguous (3R,4R) configuration, verifiable by its InChI Key , ensures that the stereochemical information is introduced correctly into more complex molecular frameworks. This is critical for the synthesis of natural products or drug candidates where stereochemistry dictates biological activity. Using this single enantiomer avoids the pitfalls of racemic synthesis, such as low yields of the desired diastereomer and the need for difficult separations .

Medicinal Chemistry Programs for Physicochemical Modulation

In medicinal chemistry, this compound serves as a key intermediate or substructure for tuning the physicochemical properties of lead candidates. Its neutral, lipophilic methylsulfanyl group makes it a strategic replacement for basic amine moieties to potentially enhance membrane permeability and reduce off-target binding associated with protonated amines . Researchers can use it to explore structure-activity relationships (SAR) where a balance of lipophilicity and hydrogen bonding (via the 3-hydroxyl group) is desired. Its presence in a library of analogs would allow for the systematic investigation of the thioether's impact on potency, selectivity, and ADME properties.

Development of New Synthetic Methodologies

The distinct functional group array of (3R,4R)-4-Methylsulfanyloxolan-3-ol—a chiral secondary alcohol and a thioether—makes it a useful substrate for developing and testing new synthetic transformations. As noted by BenchChem, the compound is amenable to oxidation, reduction, and substitution reactions . It could be used as a model substrate to study the chemoselectivity of new oxidizing agents on a system containing both an oxidizable sulfide and a hydroxyl group. It can also serve to probe the stereoselectivity of reactions at the C3 hydroxyl center, given the adjacent stereocenter at C4.

Analytical Method Development and Chiral Chromatography

Due to its defined stereochemistry and unique combination of functional groups, this compound can be employed as a standard or test analyte in analytical chemistry. It is a suitable candidate for developing and validating chiral HPLC or GC methods aimed at separating and quantifying the (3R,4R) isomer from its (3S,4S) enantiomer. The compound's InChI Key provides a definitive reference for method development . Laboratories focused on chiral quality control could use it to benchmark the performance of new chiral stationary phases or to establish retention time references.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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